molecular formula C12H15N3O B13872734 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B13872734
M. Wt: 217.27 g/mol
InChI Key: YKGMDUSQIAIKOJ-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a nitrile group at the 4-position and a methoxy group linked to a 1-methylpyrrolidine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile typically involves the reaction of 2-methoxypyridine with 1-methyl-2-pyrrolidinylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or ethyl acetate can aid in the extraction and purification of the final product . Additionally, chromatographic techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the pyridine and pyrrolidine rings enhances its ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-15-6-2-3-11(15)9-16-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3

InChI Key

YKGMDUSQIAIKOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COC2=NC=CC(=C2)C#N

Origin of Product

United States

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